(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone
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Overview
Description
(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone is a chemical compound with the molecular formula C13H19N3O. It is known for its applications in various fields, including medicinal chemistry and neuropharmacology. This compound is characterized by the presence of an ethylpiperazine group attached to a methylphenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to exert neuroprotective effects by interacting with mitochondrial pathways and preventing β-amyloid-induced toxicity. The compound helps in maintaining mitochondrial function and preventing cell death, which is crucial in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- (4-methylpiperazin-1-yl)-(2-methylphenyl)methanone
- (4-ethylpiperazin-1-yl)-(2-chlorophenyl)methanone
- (4-ethylpiperazin-1-yl)-(2-hydroxyphenyl)methanone
Uniqueness
(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylpiperazine group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and neuropharmacology .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-15-8-10-16(11-9-15)14(17)13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBISSVSFPRTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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